(S)-Lisofylline

Vue d'ensemble

Description

(S)-Lisofylline is a stereoisomer of lisofylline, a compound derived from pentoxifylline. It is known for its anti-inflammatory and immunomodulatory properties. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving oxidative stress.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisofylline typically involves the stereoselective reduction of pentoxifylline. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the selectivity of the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chiral resolution techniques. This can include the use of chiral chromatography or enzymatic resolution to separate the (S)-enantiomer from its racemic mixture. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Lisofylline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

(S)-Lisofylline has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

Biology: Studies have shown its potential in modulating immune responses and reducing inflammation.

Medicine: It has been investigated for its therapeutic effects in conditions such as sepsis, diabetes, and autoimmune diseases.

Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

The mechanism of action of (S)-Lisofylline involves its interaction with various molecular targets and pathways:

Molecular Targets: It primarily targets inflammatory cytokines and oxidative stress markers.

Pathways Involved: The compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress.

Comparaison Avec Des Composés Similaires

Pentoxifylline: The parent compound from which (S)-Lisofylline is derived.

®-Lisofylline: The other enantiomer of lisofylline.

Theophylline: A structurally related compound with bronchodilator properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its ®-enantiomer and other related compounds. Its ability to selectively modulate inflammatory and oxidative pathways makes it a valuable compound in therapeutic research.

Activité Biologique

(S)-Lisofylline (LSF) is a synthetic methylxanthine derivative that has garnered attention for its potential therapeutic applications, particularly in the context of diabetes and inflammatory diseases. This article synthesizes findings from various studies to elucidate the biological activity of LSF, focusing on its pharmacokinetics, anti-inflammatory properties, and potential clinical applications.

Overview of this compound

This compound is the R-(−) enantiomer of the metabolite M1 of pentoxifylline. It is primarily recognized for its anti-inflammatory and immunomodulatory properties, making it a candidate for treating conditions like type 1 diabetes and acute lung injury. The compound works by modulating immune responses and reducing pro-inflammatory cytokines.

Pharmacokinetics

A study developed a physiologically based pharmacokinetic (PBPK) model to evaluate LSF's pharmacokinetics in mice, predicting its behavior in humans. Key findings include:

- Serum Concentrations : Following intravenous administration, LSF concentrations were measured in various tissues (brain, liver, kidneys, etc.) over 60 minutes.

- Clearance Rates : The intrinsic hepatic clearance was estimated at 5.427 ml/min, with renal clearance calculated as zero, indicating that LSF is primarily metabolized by the liver .

- Human Predictions : The model predicted that oral administration would yield significantly lower tissue concentrations compared to intravenous dosing, suggesting limited pharmacological effects via oral routes .

Anti-Inflammatory Mechanisms

This compound exhibits several mechanisms that contribute to its anti-inflammatory effects:

- Cytokine Modulation : LSF suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β while enhancing IL-10 production in human leukocytes .

- Prevention of Diabetes Onset : In NOD mice models, LSF has been shown to prevent the onset of autoimmune diabetes by reducing IFN-γ production and inhibiting macrophage infiltration into pancreatic islets . This suggests a protective role against β-cell dysfunction.

Table 1: Summary of Biological Activities of this compound

Acute Lung Injury Trials

Despite promising preclinical results, clinical trials investigating LSF for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) have yielded mixed outcomes:

- A randomized controlled trial involving 235 patients found no significant difference in mortality rates or organ failure resolution between those treated with LSF and those given a placebo. The trial was halted due to futility after interim analysis showed no beneficial effects .

Diabetes Treatment Potential

Research indicates that LSF may have therapeutic benefits for type 1 diabetes by preserving β-cell function and enhancing insulin secretion under inflammatory conditions. In vitro studies demonstrated that LSF protects islet cells from cytokine-induced damage, suggesting its potential as a treatment option for diabetes management .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Diabetes Prevention in NOD Mice :

- Hematological Recovery Post-Chemotherapy :

Propriétés

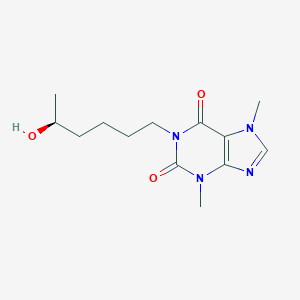

IUPAC Name |

1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100324-80-9 | |

| Record name | (S)-Lisophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LISOFYLLINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.